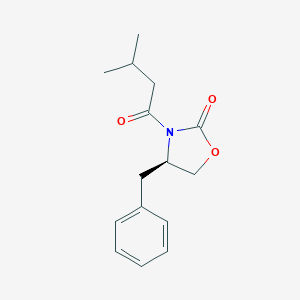

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464472 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145589-03-3 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism and Application of (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

This guide provides a comprehensive technical overview of (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries. It is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. We will delve into the core mechanistic principles that govern its stereodirecting influence, provide detailed and validated experimental protocols for its application in key carbon-carbon bond-forming reactions, and discuss the critical final step of auxiliary cleavage.

Introduction: The Principle of Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, the precise control of stereochemistry is paramount. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] this compound is a powerful chiral auxiliary derived from the amino acid (R)-phenylalanine.[2][3] Its utility lies in its ability to create a chiral environment that biases the formation of one diastereomer over another in reactions involving the α-carbon of the acyl group.[4][5][6] After the desired stereocenter is set, the auxiliary can be cleanly removed and often recovered for reuse.[1][7]

Core Mechanism of Stereocontrol

The remarkable stereoselectivity achieved with this compound is a direct consequence of its rigid, well-defined conformational preferences upon enolization. The mechanism can be broken down into two key stages: diastereoselective enolate formation and face-selective electrophilic attack.

Formation of a Rigid (Z)-Enolate

The first critical step is the deprotonation of the α-proton of the acyl group to form a chiral enolate. The choice of base and conditions is crucial for achieving high stereoselectivity. Typically, a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or a Lewis acid in combination with a hindered amine base is used at low temperatures (e.g., -78 °C).[8][9][10]

The resulting enolate predominantly adopts a (Z)-configuration. This is due to a chelation effect where the metal cation (e.g., Li⁺ or B²⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, along with the minimization of dipole-dipole repulsion between the two carbonyl groups, locks the enolate into a rigid, planar conformation.[2]

Steric Hindrance and Diastereofacial Selection

With the rigid (Z)-enolate formed, the bulky benzyl group at the C4 position of the oxazolidinone ring plays a pivotal role. It effectively shields one face of the enolate, sterically hindering the approach of an electrophile from that side.[11] Consequently, the electrophile is directed to attack from the less hindered face, leading to the preferential formation of one diastereomer.

The following diagram illustrates the general workflow for the application of an Evans chiral auxiliary.

Caption: General workflow for asymmetric synthesis.

Application in Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.[2] The reaction between a boron enolate of an N-acyl oxazolidinone and an aldehyde proceeds through a highly ordered, chair-like six-membered transition state.[2]

The stereochemical outcome is dictated by the minimization of 1,3-diaxial interactions in this transition state. The substituents on both the enolate and the aldehyde prefer to occupy equatorial positions to reduce steric strain. This, combined with the inherent facial bias of the chiral auxiliary, leads to the formation of the syn-aldol product with high diastereoselectivity.[2][12]

The following diagram illustrates the proposed chair-like transition state for the Evans aldol reaction.

Caption: Key interactions in the aldol transition state.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acylation of the auxiliary, a subsequent diastereoselective alkylation, and the final cleavage step.

Protocol 1: Acylation of (R)-4-Benzyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary with 3-methylbutanoyl chloride.

Materials:

-

(R)-4-Benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Methylbutanoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture for 15 minutes at -78 °C.

-

Add 3-methylbutanoyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-acylated auxiliary with benzyl bromide.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acylated oxazolidinone (1.0 eq) and anhydrous THF.[11]

-

Cool the solution to -78 °C.[11]

-

Slowly add a solution of NaHMDS (1.1 eq) dropwise.[11]

-

Stir the mixture at -78 °C for 30 minutes to form the enolate.[11]

-

Add benzyl bromide (1.2 eq) dropwise.[11]

-

Stir the reaction at -78 °C for 2-4 hours.[11]

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[11]

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).[11]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[11]

-

Purify the product by flash column chromatography.[11]

Cleavage of the Chiral Auxiliary

The final step in this methodology is the removal of the chiral auxiliary to reveal the desired chiral product.[7] The choice of cleavage method is critical as it determines the functional group in the final product.[7]

| Cleavage Method | Reagents | Product Functional Group | Reference |

| Hydrolytic Cleavage | Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂) | Carboxylic Acid | [8][13] |

| Reductive Cleavage | Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | [7] |

| Reductive Cleavage to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | [7] |

| Transesterification | Sodium methoxide (NaOMe) in methanol | Methyl Ester | [7] |

It is important to note that the widely used LiOH/H₂O₂ method can lead to the evolution of oxygen gas, which can be a safety concern, especially at a larger scale.[13][14] Careful control of the stoichiometry of H₂O₂ is recommended to mitigate this.[13]

The following diagram illustrates the different cleavage pathways.

Caption: Cleavage pathways for the chiral auxiliary.

Conclusion

This compound and related Evans' auxiliaries are indispensable tools in modern asymmetric synthesis. Their efficacy is rooted in the predictable formation of a rigid (Z)-enolate, where the C4-substituent provides a robust steric shield, leading to excellent diastereofacial control. The protocols outlined in this guide, from acylation through to auxiliary cleavage, represent well-established and reliable methods for the synthesis of a variety of chiral building blocks. A thorough understanding of the underlying mechanistic principles is crucial for troubleshooting and for the rational design of new synthetic strategies.

References

-

Evans Aldol Reaction | Chem-Station Int. Ed. (2014-04-18). Available at: [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. Available at: [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019-06-16). Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. Available at: [Link]

-

Evans aldol ppt | PPTX - Slideshare. Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008-05-01). Available at: [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. (2019-06-16). Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008-05-01). Available at: [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society. (2010-08-13). Available at: [Link]

-

Chiral auxiliary - Wikipedia. Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

Abstract

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one (CAS No. 145589-03-3) is a pivotal chiral auxiliary, extensively utilized in asymmetric synthesis to achieve high stereoselectivity in a variety of chemical transformations.[1][2] Its efficacy is fundamentally dependent on its structural integrity and enantiopurity. Consequently, rigorous spectroscopic characterization is not merely a procedural step but a cornerstone of its application in research and drug development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to verify the synthesis and purity of this essential chiral auxiliary.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound is formed by the acylation of (R)-4-benzyloxazolidin-2-one with 3-methylbutanoyl chloride (isovaleryl chloride). This process introduces the isovaleryl group onto the nitrogen atom of the oxazolidinone ring, a key structural feature that dictates its role in stereocontrolled reactions.[3]

Diagram of Molecular Structure

Caption: Molecular structure with key nuclei labeled for NMR correlation.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 145589-03-3 | [2][4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][2][4] |

| Molecular Weight | 261.32 g/mol | [1][2][4] |

| Appearance | Expected to be a solid | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming successful acylation and the integrity of the chiral auxiliary core.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for this class of compounds and its single residual peak at ~7.26 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Obtain a high-resolution spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The successful attachment of the 3-methylbutanoyl group is unequivocally confirmed by the appearance of its characteristic signals and the downfield shift of the C₄ proton on the oxazolidinone ring compared to the unacylated starting material.

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring on the benzyl group. |

| ~ 4.65 - 4.75 | Multiplet | 1H | C₄-H | Proton at the stereocenter of the oxazolidinone ring. Its position is sensitive to acylation. |

| ~ 4.15 - 4.25 | Multiplet | 2H | C₅-H ₂ | Diastereotopic protons on the oxazolidinone ring, often appearing as two distinct signals. |

| ~ 3.30 | Doublet of Doublets | 1H | C₇-H ₐHb | One of the two diastereotopic benzylic protons, coupled to C₄-H and its geminal partner. |

| ~ 2.80 - 2.95 | Multiplet | 2H | Acyl-CH ₂ | Methylene protons adjacent to the acyl carbonyl group. |

| ~ 2.75 | Doublet of Doublets | 1H | C₇-HaH b | The second diastereotopic benzylic proton. |

| ~ 2.15 - 2.25 | Multiplet | 1H | Acyl-CH | Methine proton of the isovaleryl group, split by the adjacent CH₂ and two CH₃ groups. |

| ~ 1.00 | Doublet | 6H | Acyl-CH ₃ | Two equivalent methyl groups of the isovaleryl moiety, appearing as a characteristic doublet.[1] |

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and identifying the key carbonyl functionalities, which are hallmarks of the molecule.

Table 3: Expected ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~ 173.0 | Acyl C =O | The amide carbonyl carbon from the 3-methylbutanoyl group. |

| ~ 153.5 | Oxazolidinone C =O (C₂) | The carbamate carbonyl carbon of the oxazolidinone ring.[6] |

| ~ 135.0 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring connected to the benzylic methylene. |

| ~ 129.5, 129.0, 127.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 66.0 | C₅ | Methylene carbon of the oxazolidinone ring. |

| ~ 55.5 | C₄ | Methine carbon at the stereocenter of the oxazolidinone ring. |

| ~ 42.5 | Acyl-C H₂ | Methylene carbon of the isovaleryl group. |

| ~ 38.0 | C₇ | Benzylic methylene carbon. |

| ~ 25.5 | Acyl-C H | Methine carbon of the isovaleryl group. |

| ~ 22.5 | Acyl-C H₃ | The two equivalent methyl carbons of the isovaleryl group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the most diagnostic signals are the two distinct carbonyl stretching frequencies.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by finely grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired from a thin film by dissolving the sample in a volatile solvent (e.g., CH₂Cl₂), depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The presence of two strong absorption bands in the carbonyl region (1800-1650 cm⁻¹) is the most critical evidence. The higher frequency band corresponds to the oxazolidinone carbonyl, while the lower frequency band is characteristic of the tertiary amide carbonyl introduced during acylation.

Table 4: Expected Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~ 3050-2850 | Medium-Strong | C-H | Aliphatic and Aromatic Stretching |

| ~ 1780 | Strong | O=C-N (Oxazolidinone) | Carbonyl (C=O) Stretch |

| ~ 1695 | Strong | O=C-N (Amide) | Carbonyl (C=O) Stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C | Aromatic Ring Stretching |

| ~ 1380, 1360 | Medium | C-O | C-O Stretch of the oxazolidinone ring |

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the definitive confirmation of the compound's molecular weight and can offer structural insights through analysis of fragmentation patterns.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, typically in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

Data Interpretation

The primary goal is to identify the molecular ion peak. In positive ESI mode, this will most likely be observed as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 5: Expected Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

|---|---|---|

| 262.14 | [M+H]⁺ | Protonated molecular ion (C₁₅H₁₉NO₃ + H⁺) |

| 284.12 | [M+Na]⁺ | Sodium adduct of the molecular ion (C₁₅H₁₉NO₃ + Na⁺) |

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the integration of all spectroscopic techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Caption: A logical workflow for the complete spectroscopic validation process.

Conclusion

The spectroscopic characterization of this compound is a critical process that underpins its use in high-stakes applications like pharmaceutical development. By systematically applying NMR, IR, and MS, and correlating the resulting data as outlined in this guide, researchers can confidently verify the identity, structure, and purity of this vital chiral auxiliary. The detailed spectral predictions and protocols provided serve as a reliable benchmark for ensuring experimental success and reproducibility.

References

-

Mancini, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKAT USA. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-acyl oxazolidines. ResearchGate. Available at: [Link]

-

Organic Letters. (2005). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. (n.d.). (R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one. MySkinRecipes. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one [myskinrecipes.com]

- 5. (R)-4-Benzyl-2-oxazolidinone 99 102029-44-7 [sigmaaldrich.com]

- 6. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Zimmerman-Traxler Model in Evans Aldol Reactions: A Technical Guide to Stereochemical Control

Abstract

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1] Achieving precise control over the stereochemical outcome of this reaction is paramount. This in-depth technical guide provides a comprehensive exploration of the Zimmerman-Traxler model as it applies to the Evans aldol reaction, a powerful and highly reliable method for asymmetric synthesis. We will dissect the mechanistic underpinnings of this reaction, elucidate the principles of stereochemical control, provide field-proven experimental insights, and detail protocols for its successful application. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical mastery of this indispensable synthetic tool.

Introduction: The Quest for Asymmetric Aldol Additions

The aldol addition reaction, the union of an enolate with a carbonyl compound, forges a β-hydroxy carbonyl moiety and, in many cases, creates two new stereocenters.[2][3] Uncontrolled, this can lead to a mixture of four possible stereoisomers, posing significant challenges for purification and yield in a synthetic campaign. The development of methodologies to control both the relative (syn vs. anti) and absolute stereochemistry has been a central theme in modern organic synthesis.

Among the most robust solutions to this challenge is the use of chiral auxiliaries, temporary chiral scaffolds that guide the stereochemical course of a reaction.[4] The Evans aldol reaction, developed by David A. Evans and his coworkers, employs chiral oxazolidinone auxiliaries to achieve exceptionally high levels of diastereoselectivity and enantioselectivity.[5][6][7] The predictable and high fidelity of this reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[1][8]

The Zimmerman-Traxler Model: A Framework for Stereoselectivity

Proposed by Howard Zimmerman and Marjorie Traxler in 1957, the model provides a powerful predictive tool for the stereochemical outcome of aldol reactions involving metal enolates.[1] The central tenet is that the reaction proceeds through a highly ordered, six-membered chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.[1][9] This cyclic arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.[1][9]

The geometry of the enolate (E or Z) is the critical determinant of the product's diastereomeric outcome (anti or syn).[1][8]

-

Z-enolates lead to syn-aldol products: In the chair-like transition state of a Z-enolate, the substituent on the enolate (R¹) occupies a pseudo-equatorial position to minimize steric hindrance. To avoid a high-energy 1,3-diaxial interaction, the substituent on the aldehyde (R²) also adopts a pseudo-equatorial orientation, resulting in a syn diastereomer.[1]

-

E-enolates lead to anti-aldol products: Conversely, for an E-enolate to place its R¹ substituent in a pseudo-equatorial position, the aldehyde's R² group is forced into a pseudo-axial orientation to avoid steric clashes, leading to an anti product.[1]

Figure 1: The Zimmerman-Traxler model illustrating the correlation between enolate geometry and aldol product stereochemistry.

The Evans Aldol Reaction: Engineering Stereocontrol

The Evans aldol reaction leverages the principles of the Zimmerman-Traxler model by employing N-acyloxazolidinone chiral auxiliaries.[6][7] These auxiliaries, often derived from readily available amino acids like valine and phenylalanine, serve two primary functions: they direct the formation of a specific enolate geometry and provide a chiral environment to control the facial selectivity of the reaction.[6]

The Role of the Boron Enolate

A key feature of the "Evans-syn" protocol is the use of a dialkylboron triflate, such as di-n-butylboron triflate (n-Bu₂BOTf), in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).[5][6] This combination reliably and selectively generates the (Z)-boron enolate.[2][6] The formation of the (Z)-enolate is kinetically controlled and is crucial for the high syn-diastereoselectivity observed in the reaction.[2] The shorter B-O bonds in the boron-mediated transition state, compared to other metal enolates, create a more compact and rigid structure, further enhancing the stereochemical control.[10]

The Chair-Like Transition State in Action

Once the (Z)-boron enolate is formed, it reacts with an aldehyde via a Zimmerman-Traxler transition state. Several factors contribute to the high degree of stereoselectivity:

-

Chelation: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary, forming a rigid six-membered ring.[2][11]

-

Dipole Minimization: The chiral auxiliary orients itself to minimize the dipole-dipole repulsion between the carbonyl group of the oxazolidinone and the enolate carbon-oxygen bond.[2][6] This places the substituent on the chiral auxiliary in a position that effectively blocks one face of the enolate.

-

Steric Hindrance: The aldehyde then approaches the enolate from the less sterically hindered face.[2] The substituent on the aldehyde (R²) preferentially occupies the equatorial position in the chair-like transition state to avoid 1,3-diaxial interactions.

The confluence of these factors leads to a highly ordered transition state and results in the formation of a single predominant syn-aldol adduct.[2][6]

Figure 2: A schematic workflow of the Evans aldol reaction, from the starting N-acyloxazolidinone to the final chiral product.

Experimental Protocol and Considerations

The following is a representative experimental protocol for a typical Evans syn-aldol reaction.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier | Notes |

| N-acyloxazolidinone | >98% | Commercial | Ensure dryness. |

| Aldehyde | Distilled | Commercial | Freshly distilled before use. |

| Di-n-butylboron triflate (n-Bu₂BOTf) | 1.0 M in CH₂Cl₂ | Commercial | Handle under inert atmosphere. |

| Triethylamine (Et₃N) | Distilled from CaH₂ | Commercial | Store over KOH. |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercial | Dry over CaH₂ and distill. |

| Phosphate buffer (pH 7) | - | - | Prepare in deionized water. |

| Hydrogen peroxide | 30% aqueous solution | Commercial | - |

| Methanol | Anhydrous | Commercial | - |

Step-by-Step Procedure

-

Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (to a concentration of ~0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Enolization: Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolization.[12]

-

Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the freshly distilled aldehyde (1.1 equiv) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.[12]

-

Quenching and Oxidation: Quench the reaction by adding pH 7 phosphate buffer. Add methanol, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C to oxidize the boron species. Stir for 1 hour at 0 °C.

-

Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude aldol adduct can be purified by flash column chromatography on silica gel.[12]

Causality Behind Experimental Choices

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate and lead to side reactions. Flame-drying glassware and using anhydrous solvents are critical.

-

Low Temperatures: The enolization and aldol addition steps are performed at low temperatures (-78 °C to 0 °C) to ensure kinetic control and maximize stereoselectivity.[12]

-

Stoichiometry: A slight excess of the boron reagent, base, and aldehyde is used to drive the reaction to completion.

-

Oxidative Workup: The hydrogen peroxide workup is necessary to break down the boron-alkoxide complex and facilitate the isolation of the desired product.[12]

Scope, Limitations, and Applications in Drug Development

The Evans aldol reaction exhibits broad substrate scope and is amenable to large-scale synthesis, making it a valuable tool in both academic research and industrial drug development.[6] It has been extensively used in the total synthesis of complex natural products, particularly polyketides.[2][6]

Limitations:

-

Acetate Aldols: The reaction generally shows poor diastereoselectivity with N-acetyl oxazolidinones (acetate aldols) because the absence of an α-substituent on the enolate diminishes the steric interactions that enforce a highly ordered transition state.

-

Stoichiometric Chiral Source: The reaction requires a stoichiometric amount of the chiral auxiliary, which can be a drawback in terms of atom economy and cost, although the auxiliary can often be recovered and recycled.[6][13]

Applications in Drug Development:

The ability to reliably construct chiral β-hydroxy carbonyl units is of immense importance in medicinal chemistry. These motifs are prevalent in a wide array of biologically active molecules. For example, the Evans aldol reaction was a key step in the total synthesis of Hapalosin, a cyclic depsipeptide with potential applications in overcoming multidrug resistance in cancer therapy.[2] It has also been instrumental in the synthesis of intermediates for compounds like FD-891, a natural product with potent biological activity.[2]

Conclusion

The Zimmerman-Traxler model provides a robust and predictive framework for understanding the remarkable stereoselectivity of the Evans aldol reaction. By controlling the formation of a (Z)-boron enolate and leveraging the steric and electronic properties of a chiral oxazolidinone auxiliary, this reaction offers a reliable and high-yielding pathway to enantiomerically enriched syn-aldol products. Its broad applicability and predictable outcomes have solidified its position as an indispensable tool in the synthetic chemist's arsenal for the construction of complex, stereochemically rich molecules with significant biological and pharmaceutical relevance.

References

-

Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry, 82(15), 7859–7867. Available from: [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Available from: [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]

-

Slideshare. (2016). Evans aldol ppt. Available from: [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available from: [Link]

-

Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Available from: [Link]

-

Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12317–12329. Available from: [Link]

-

University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. Available from: [Link]

-

ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

-

Myers, A. G. Research Group. Zimmerman Traxler. Available from: [Link]

-

OpenOChem Learn. Zimmerman-Traxler Model. Available from: [Link]

-

Smith, M., & Taylor, R. J. (2004). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Tetrahedron Letters, 45(43), 8081–8084. Available from: [Link]

-

Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry, 82(15), 7859–7867. Available from: [Link]

-

LandSurvival.com. Aldol reaction. Available from: [Link]

-

Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Available from: [Link]

-

Macmillan Group. (2002). The Selective Aldol Reaction. Available from: [Link]

-

Ordóñez, M., & Cativiela, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 11(13), 1146–1162. Available from: [Link]

-

Organic Chemistry in 3D. (2023). Aldol Reaction (Zimmerman-Traxler) | 3D Animation. Available from: [Link]

-

ResearchGate. (2025). Asymmetric Evans syn-Aldol Reactions of Terpene-Derived Enals: Scope and Limitations. Available from: [Link]

-

YouTube. (2013). The Zimmerman-Traxler Transition State Model. Available from: [Link]

-

Bode Research Group. (2011). Asymmetric Aldol Reactions. Available from: [Link]

-

Shinisha, C. B., & Sunoj, R. B. (2010). The Pivotal Role of Chelation as a Stereochemical Control Element in Non-Evans Anti Aldol Product Formation. Organic Letters, 12(12), 2888–2891. Available from: [Link]

-

National Institutes of Health. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Available from: [Link]

-

Scheidt, K. A., & Le, D. S. (2007). A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. Organic letters, 9(15), 2943–2946. Available from: [Link]

-

Wikipedia. (2017). Aldol reaction. Available from: [Link]

-

ResearchGate. (2011). CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY. Available from: [Link]

-

ResearchGate. (2025). ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Available from: [Link]

-

Wikipedia. Asymmetric induction. Available from: [Link]

-

The Journal of Organic Chemistry. Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 5. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Evans aldol ppt | PPTX [slideshare.net]

- 8. Aldol reaction [landsurvival.com]

- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. york.ac.uk [york.ac.uk]

- 13. connectsci.au [connectsci.au]

The Strategic Application of Chiral Auxiliaries in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Among the robust strategies for achieving stereocontrol, the use of chiral auxiliaries remains a cornerstone methodology due to its reliability, predictability, and broad applicability.[2] This guide provides an in-depth technical overview of the function and application of chiral auxiliaries, offering field-proven insights into their selection, mechanism of action, and practical implementation in the synthesis of complex chiral molecules.

The Core Principle: Transforming Enantioselective Challenges into Diastereoselective Solutions

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material.[3] A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[1] This transient modification introduces a stereogenic center, converting the substrate into a chiral molecule. Subsequent reactions on this modified substrate proceed diastereoselectively, as the pre-existing chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration. The resulting diastereomers, having different physical properties, can be readily separated by standard techniques such as chromatography or crystallization. Finally, the auxiliary is cleaved to furnish the desired enantiomerically enriched product and is ideally recovered for reuse.[1]

This approach elegantly transforms the often-difficult task of separating enantiomers into the more manageable separation of diastereomers.[4]

A Curated Arsenal: Key Classes of Chiral Auxiliaries

The development of chiral auxiliaries has a rich history, with several classes demonstrating broad utility and high levels of stereocontrol. The choice of auxiliary is a critical experimental decision, dictated by the nature of the desired transformation, the substrate, and the required cleavage conditions.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most widely used and well-understood chiral auxiliaries.[5][6] Derived from readily available amino acids, they are particularly effective in directing asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[7]

Mechanism of Stereocontrol: The high degree of stereoselectivity arises from a combination of steric and electronic factors. Upon deprotonation, the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate with a metal cation (typically lithium or sodium).[4] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[5]

Experimental Workflow: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

Caption: General workflow for an Evans' auxiliary-directed asymmetric alkylation.

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and highly effective alternative, particularly for the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[8] Both enantiomers of pseudoephedrine are inexpensive and readily available.[8]

Mechanism of Stereocontrol: Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the pseudoephedrine amide forms a rigid lithium chelate. The stereochemical outcome of the subsequent alkylation is dictated by the steric hindrance imposed by the methyl group and the phenyl group of the auxiliary, which directs the electrophile to the opposite face of the enolate.[1]

Mechanism of Stereocontrol in Myers' Asymmetric Alkylation

Caption: Chelation-controlled stereoselectivity in Myers' asymmetric alkylation.

Oppolzer's Sultams

Wolfgang Oppolzer's camphorsultams are another class of highly reliable and versatile chiral auxiliaries.[9] Derived from naturally occurring camphor, they are particularly effective in a wide range of stereoselective transformations, including aldol reactions, conjugate additions, and Diels-Alder reactions.[10][11][12]

Mechanism of Stereocontrol: The stereochemical outcome is controlled by the rigid bicyclic structure of the camphor backbone, which effectively blocks one face of the enolate or dienophile. Chelation of the metal counterion between the carbonyl oxygen and the sulfonyl oxygen further rigidifies the transition state, leading to high levels of diastereoselectivity.[12][13]

Data-Driven Decision Making: Performance of Chiral Auxiliaries

The selection of a chiral auxiliary is often guided by its performance in similar transformations. The following tables summarize the diastereomeric or enantiomeric excess achieved with different auxiliaries in asymmetric alkylation reactions.

Table 1: Diastereoselectivity of Evans' Oxazolidinone in Asymmetric Alkylation

| Substrate (N-Acyl Group) | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Propionyl | Benzyl bromide | >99:1 | [14] |

| Propionyl | Allyl iodide | 98:2 | [4] |

| Glycolate | Allyl iodide | >98:2 | [15] |

| Butyryl | Methyl iodide | >99:1 | [14] |

Table 2: Enantioselectivity of Myers' Pseudoephedrine Amide in Asymmetric Alkylation

| Substrate (Acyl Group) | Electrophile | Enantiomeric Excess (e.e.) | Reference |

| Propionyl | n-Butyl iodide | >98% | [8] |

| Phenylacetyl | Ethyl iodide | >98% | [8] |

| Glycinamide | Benzyl bromide | >99% | [16] |

| Isovaleryl | Methyl iodide | 97% | [17] |

Table 3: Diastereoselectivity of Oppolzer's Sultam in Asymmetric Reactions

| Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Aldol Reaction | N-Propionyl sultam | Isobutyraldehyde | >95% | [13] |

| Conjugate Addition | N-Acryloyl sultam | MeMgBr/CuI | >98% | [11] |

| Radical Addition | N-Acryloyl sultam | t-BuI, Et3B/O2 | 92:8 | [2] |

| Diels-Alder | N-Acryloyl sultam | Cyclopentadiene | 91:9 | [2] |

In the Laboratory: Detailed Experimental Protocols

The successful implementation of chiral auxiliary-based methods relies on meticulous experimental technique. The following protocols provide step-by-step guidance for a representative asymmetric alkylation using an Evans' oxazolidinone and a Myers' pseudoephedrine amide.

Protocol: Asymmetric Alkylation of an Evans' Oxazolidinone

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Add propionyl chloride (1.1 equiv) dropwise and stir the reaction mixture for 30 minutes at -78 °C before allowing it to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes to form the sodium enolate.

-

Add benzyl bromide (1.2 equiv) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide monohydrate (2.0 equiv).

-

Stir the reaction mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding aqueous sodium sulfite and stir for an additional 30 minutes.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1N HCl and extract the desired carboxylic acid with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.[4]

Protocol: Asymmetric Alkylation of a Myers' Pseudoephedrine Amide

Step 1: Amide Formation

-

To a solution of (+)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane, add triethylamine (1.5 equiv) and cool to 0 °C.

-

Add propionyl chloride (1.1 equiv) dropwise and stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the pseudoephedrine amide, which can often be purified by crystallization.[8]

Step 2: Diastereoselective Alkylation

-

To a slurry of anhydrous lithium chloride (6.0 equiv) in anhydrous THF, add diisopropylamine (2.2 equiv) and cool to -78 °C.

-

Add n-butyllithium (2.1 equiv) dropwise and stir for 10 minutes.

-

Add a solution of the pseudoephedrine amide (1.0 equiv) in THF and stir at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C and add the electrophile (e.g., n-butyl iodide, 1.5 equiv).

-

Stir at -78 °C for 2 hours and then allow to warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry, filter, and concentrate the organic layers. Purify the product by flash chromatography or crystallization.[8]

Step 3: Cleavage to the Carboxylic Acid

-

Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9N sulfuric acid.

-

Heat the mixture to reflux for 12 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate to remove the pseudoephedrine auxiliary.

-

The desired carboxylic acid remains in the aqueous layer, which can be extracted with ethyl acetate after saturation with sodium chloride.[17]

The Future of Asymmetric Synthesis: The Enduring Role of Chiral Auxiliaries

While the development of asymmetric catalysis has provided powerful and elegant solutions for enantioselective synthesis, chiral auxiliary-based methods continue to play a vital role, particularly in complex molecule synthesis and process development. The predictability, reliability, and broad substrate scope of many chiral auxiliaries make them an indispensable tool in the synthetic chemist's arsenal. Future developments will likely focus on the design of new auxiliaries with enhanced reactivity and selectivity, as well as the development of more efficient and sustainable methods for their attachment, cleavage, and recovery.

References

-

Oppolzer, W., & Chapuis, C. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Tetrahedron Letters, 25(47), 5383-5386. [Link]

-

The Selective Aldol Reaction. (2002, September 18). Macmillan Group. Retrieved January 9, 2026, from [Link]

-

Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. (2008, January). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Asymmetric Alkylation of Enolates. (n.d.). Chem 115 Myers. Retrieved January 9, 2026, from [Link]

-

Wolfgang Oppolzer - Publications. (n.d.). UNIGE. Retrieved January 9, 2026, from [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Myers Asymmetric Alkylation. (n.d.). SynArchive. Retrieved January 9, 2026, from [Link]

-

Haidle, A. M., & Myers, A. G. (2004). An enantioselective, modular, and general route to the cytochalasins: Synthesis of L-696,474 and cytochalasin B. Proceedings of the National Academy of Sciences, 101(33), 12048-12053. [Link]

-

Myers, A. G., Schnider, P., Kwon, S., & Kung, D. W. (1999). Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 64(9), 3322–3327. [Link]

-

Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

-

(−)-d-2,10-camphorsultam. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

-

Curran, D. P., Kim, B. H., Peseckis, S. M., & Stark, C. J. (1987). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 109(25), 7874-7876. [Link]

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2011). Beilstein Journal of Organic Chemistry, 7, 1306–1341. [Link]

-

Evans, D. A., & Siska, S. J. (2009). An aldol-based synthesis of (+)-peloruside a, a potent microtubule stabilizing agent. Journal of the American Chemical Society, 131(11), 3840–3841. [Link]

-

Asymmetric Synthesis of α-Amino Acids by the Alkylation of (R,R)-(−)-Pseudoephedrine Glycinamide. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

-

Camphorsultam. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

-

Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026, January 7). Oreate AI Blog. Retrieved January 9, 2026, from [Link]

-

Collum, D. B., & Keresztes, I. (2013). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 135(40), 15131–15143. [Link]

-

Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. (2000). Organic Letters, 2(14), 2165-2167. [Link]

-

Synthesis of the spiroketal core of integramycin. (2012, August). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Hierarchically assembled helicates as reaction platform – from stoichiometric Diels–Alder reactions to enamine catalysis. (2017). Beilstein Journal of Organic Chemistry, 13, 1948–1957. [Link]

-

Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. (n.d.). MacMillan Group. Retrieved January 9, 2026, from [Link]

-

Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved January 9, 2026, from [Link]

-

Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. (n.d.). ChemTube3D. Retrieved January 9, 2026, from [Link]

-

Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. (2020). Organic Chemistry Frontiers, 7(15), 2056-2067. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. (2008). Journal of Chemical Education, 85(5), 695. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Camphorsultam - Wikipedia [en.wikipedia.org]

- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemtube3d.com [chemtube3d.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

Introduction: The Significance of a Chiral Auxiliary in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools wielded by synthetic chemists to achieve high levels of stereoselectivity in chemical reactions. Among these, the Evans oxazolidinones have established themselves as a cornerstone of asymmetric synthesis. This technical guide focuses on a specific and valuable member of this class: (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one.

This compound serves as a critical chiral building block, enabling the introduction of specific stereocenters in the synthesis of bioactive molecules, including novel antibiotics and therapeutic agents for neurological disorders.[1] Its utility is underscored by its role as an intermediate in the synthesis of complex pharmaceutical compounds.[2] Understanding the physical properties of this chiral auxiliary is not merely an academic exercise; it is a critical prerequisite for its effective application in process development, reaction optimization, and quality control within research and industrial settings. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by methodologies for their determination and contextual insights for the practicing scientist.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a synthetic building block is essential for its successful application. This section details the key characteristics of this compound.

Molecular and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 261.32 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder or solid. | [2][4] |

| CAS Number | 145589-03-3 | [1][2] |

| Purity | Typically ≥97% | [3] |

Thermal and Density Properties

| Property | Value | Source(s) |

| Melting Point | Data for the (R)-enantiomer is not readily available in the cited literature. For the closely related (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, the melting point is reported as 44-46 °C. | [5] |

| Boiling Point | 412.9 °C at 760 mmHg | [2][3] |

| Density | 1.152 g/cm³ | [2] |

Optical and Spectroscopic Data

| Property | Value | Source(s) |

| Specific Rotation [α] | Specific optical rotation data for the (R)-enantiomer is not explicitly available in the provided search results. As an enantiomer, it is expected to have a specific rotation of equal magnitude but opposite sign to its (S)-enantiomer. For the related compound (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a specific rotation of [α]20/D -102°, c = 1 in ethanol has been reported. | [5] |

| Refractive Index | 1.541 | [2] |

| ¹H NMR | Expected signals would include aromatic protons from the benzyl group, protons on the oxazolidinone ring, and protons from the 3-methylbutanoyl group. | |

| ¹³C NMR | Expected signals would include carbons of the phenyl ring, the oxazolidinone ring, and the 3-methylbutanoyl side chain. | |

| Infrared (IR) | Characteristic peaks would be expected for the carbonyl groups of the oxazolidinone and the amide, as well as C-H and aromatic C=C stretching vibrations. |

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Precise Determination: For an accurate measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.

-

Observation: Carefully observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

As a chiral compound, this compound will rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic physical properties.

Protocol:

-

Solution Preparation: Accurately weigh a known mass of the compound (e.g., 100 mg) and dissolve it in a specific volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask.

-

Polarimeter Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.

-

Sample Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Rotation Reading: Measure the angle of rotation. For accuracy, take multiple readings and calculate the average.

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the following formula:

[α] = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Caption: Workflow for Optical Rotation Measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign the signals to the corresponding nuclei in the molecule.

Sources

An In-depth Technical Guide to Stereoselectivity with Oxazolidinone Auxiliaries

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the strategies to achieve stereocontrol, the use of chiral auxiliaries remains a robust and reliable method. This guide provides a comprehensive overview of Evans oxazolidinone auxiliaries, a powerful class of compounds used to direct the stereochemical outcome of various carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of their stereodirecting power, provide detailed experimental protocols for their application, and discuss their removal to yield the desired chiral products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in asymmetric synthesis.

Introduction: The Power of Chiral Auxiliaries

In the synthesis of complex molecules, particularly pharmaceuticals, controlling the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to guide a diastereoselective reaction.[1] After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.[1] This strategy is highly valued for its reliability and the predictability of the stereochemical outcome.[2]

Among the most successful and widely used chiral auxiliaries are the oxazolidinones developed by David A. Evans.[1] These auxiliaries, typically derived from readily available amino acids like valine and phenylalanine, have proven effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[1][3][4]

The Principle of Stereocontrol: A Mechanistic Perspective

The remarkable stereodirecting ability of Evans oxazolidinone auxiliaries stems from their capacity to create a rigid and sterically defined environment around the reacting center. This is achieved through the formation of a chelated enolate, which effectively blocks one face of the molecule, forcing an incoming electrophile to approach from the less hindered side.[5][6]

Formation of the Key Intermediate: The (Z)-Enolate

The process begins with the acylation of the oxazolidinone auxiliary. The resulting N-acyloxazolidinone is then treated with a suitable base to generate an enolate. The choice of base and counterion is critical. For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide selectively forms the (Z)-enolate.[1] In the case of aldol reactions, the use of a Lewis acid such as dibutylboron triflate also promotes the formation of the (Z)-enolate.[1]

The geometry of this enolate is stabilized by chelation between the metal cation (e.g., Li⁺ or Bu₂B⁺) and the two carbonyl oxygens of the N-acyloxazolidinone. This chelation creates a rigid bicyclic-like system.

The Role of Steric Hindrance in Facial Selectivity

The substituent at the C4 position of the oxazolidinone ring (derived from the amino acid side chain, e.g., isopropyl from valine or benzyl from phenylalanine) plays a crucial role in directing the stereochemical outcome.[1][4] This bulky group effectively shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the opposite, less sterically encumbered face.[5] This predictable facial bias is the key to the high diastereoselectivity observed in these reactions.

The following diagram illustrates the generally accepted transition state model for the alkylation of an N-acyloxazolidinone enolate.

Caption: Transition state model for electrophilic attack.

Key Applications and Experimental Protocols

Evans oxazolidinone auxiliaries have been successfully applied to a multitude of stereoselective reactions. Below, we detail the protocols for two of the most common and powerful applications: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation using oxazolidinone auxiliaries is a reliable method for the enantioselective synthesis of α-substituted carboxylic acids.[3]

Experimental Workflow for Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation.

Step-by-Step Protocol for a Typical Asymmetric Alkylation: [5][6][7]

-

Acylation of the Auxiliary:

-

To a solution of the chiral oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at room temperature, add a base such as triethylamine.

-

Slowly add the desired acylating agent (e.g., propionyl chloride or propionic anhydride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the purified N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), dropwise to form the (Z)-enolate.

-

After stirring for a period to ensure complete enolate formation, add the electrophile (e.g., allyl iodide or benzyl bromide).

-

Allow the reaction to proceed at -78 °C until completion.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Perform a standard aqueous workup and purify the product by flash column chromatography to separate the diastereomers.

-

-

Cleavage of the Auxiliary:

-

Dissolve the major diastereomer from the alkylation step in a mixture of THF and water at 0 °C.

-

Add hydrogen peroxide followed by aqueous lithium hydroxide.

-

Stir the mixture at 0 °C until the starting material is consumed.

-

Quench the excess peroxide with an aqueous solution of sodium sulfite.

-

Acidify the mixture to protonate the carboxylic acid and extract the product with an organic solvent.

-

The chiral auxiliary can often be recovered from the aqueous layer.

-

Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.[8][9] This reaction is known for its high diastereoselectivity, often yielding the syn-aldol product.[8]

Transition State Model for the Evans Aldol Reaction

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[9] The reaction proceeds through a six-membered, chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions.

Caption: Zimmerman-Traxler model for Evans aldol.

Step-by-Step Protocol for a Typical Asymmetric Aldol Reaction: [1][8]

-

Formation of the Boron Enolate:

-

Dissolve the N-acyloxazolidinone in an anhydrous solvent like dichloromethane and cool to 0 °C under an inert atmosphere.

-

Add a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), followed by a hindered amine base such as diisopropylethylamine (DIPEA).

-

Stir the mixture to allow for the formation of the (Z)-boron enolate.

-

-

Aldol Addition:

-

Cool the reaction mixture to -78 °C.

-

Slowly add the aldehyde substrate.

-

Stir the reaction at -78 °C until completion.

-

-

Workup and Cleavage:

-

Quench the reaction with a buffer solution (e.g., phosphate buffer) and hydrogen peroxide to decompose the boron species.

-

After a standard workup, the aldol adduct can be purified.

-

The auxiliary can then be cleaved using various methods to yield the desired β-hydroxy acid, ester, or alcohol.

-

Cleavage of the Oxazolidinone Auxiliary

A crucial step in this synthetic strategy is the removal of the chiral auxiliary without compromising the stereochemical integrity of the newly formed chiral center.[4] Fortunately, a variety of methods have been developed to convert the N-acyl group into different functionalities.

| Cleavage Reagent(s) | Resulting Functional Group |

| LiOH / H₂O₂ | Carboxylic Acid |

| LiBH₄ or NaBH₄ | Primary Alcohol |

| LiAlH₄ | Primary Alcohol |

| MeOMgBr or NaOMe | Methyl Ester |

| Weinreb's Reagent | Weinreb Amide |

| Benzyl alcohol / Ti(OiPr)₄ | Benzyl Ester |

Mechanistic Insight into LiOH/H₂O₂ Cleavage:

The widely used LiOH/H₂O₂ method proceeds via the formation of a lithium hydroperoxide (LiOOH) species, which is a potent nucleophile.[10][11] The hydroperoxide anion preferentially attacks the exocyclic acyl carbonyl group, leading to the formation of a peracid intermediate that subsequently decomposes to the carboxylic acid.[10][12][13] This regioselectivity is crucial for preserving the oxazolidinone ring for recovery and reuse.[12][13]

Conclusion: A Versatile Tool in Asymmetric Synthesis

Evans oxazolidinone auxiliaries represent a powerful and versatile platform for asymmetric synthesis. Their ability to induce high levels of stereocontrol in a predictable manner has made them indispensable tools in the synthesis of complex, biologically active molecules.[3][14] While the advent of asymmetric catalysis has provided alternative approaches, the reliability and broad applicability of chiral auxiliaries ensure their continued importance in the field of organic synthesis, particularly in the early stages of drug discovery and development.[14][15][16]

References

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

-

Smith, T. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1356-1364. [Link]

-

Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-